molecular formula C26H31N3O4 B10905854 2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B10905854
M. Wt: 449.5 g/mol
InChI Key: LHPFWUQPUVOTQM-UHFFFAOYSA-N
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Description

2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclohexylidene intermediate, followed by the introduction of the piperazinyl and indene groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and piperazine-containing molecules. Examples are:

  • 1H-indene-1,3(2H)-dione derivatives
  • Piperazine-based drugs like ciprofloxacin and sildenafil

Uniqueness

What sets 2-{1-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

2-[1-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione

InChI

InChI=1S/C26H31N3O4/c1-17(23-24(32)18-6-4-5-7-19(18)25(23)33)29-12-10-28(11-13-29)9-8-27-16-20-21(30)14-26(2,3)15-22(20)31/h4-7,16,30H,8-15H2,1-3H3

InChI Key

LHPFWUQPUVOTQM-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)CCN=CC4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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